2-氟乙基丙烯酸酯

描述

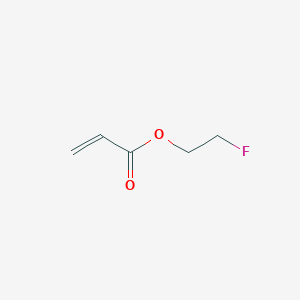

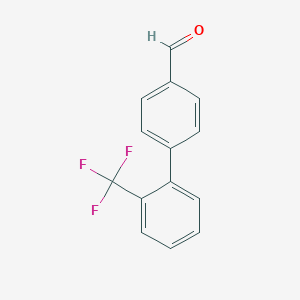

2-Fluoroethyl acrylate is a compound with the molecular formula C5H7FO2 . It is also known by other names such as 2-fluoroethyl prop-2-enoate and 2-Propenoic acid, 2-fluoroethyl ester .

Synthesis Analysis

Fluorinated acrylate polymers, which include 2-Fluoroethyl acrylate, are synthesized through a free radical solution polymerization method . The synthesis of fluorinated monomers involves a three-step procedure, which includes the reaction of perfluorobutanesulfonyl fluoride or perfluorohexanesulfonyl fluoride with an excess of methylamine, alkylation reaction with 2-bromoethanol, and esterification reaction with acryloyl chloride or methacryloyl chloride .

Molecular Structure Analysis

The 2-Fluoroethyl acrylate molecule contains a total of 14 bonds. There are 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) . The molecular weight of 2-Fluoroethyl acrylate is 118.11 g/mol .

Chemical Reactions Analysis

The radical polymerization process of reacting acrylic monomers, including 2-Fluoroethyl acrylate, involves several mechanisms. These include chain-end depropagation, monomer self-initiation, formation and reaction of midchain radicals, and incorporation of macromonomers formed by β-scission of midchain radicals .

Physical And Chemical Properties Analysis

2-Fluoroethyl acrylate has a molecular weight of 118.11 g/mol. It has a computed XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 4 rotatable bonds .

科学研究应用

1. Fluoroalkyl Acrylate Polymers

- Application Summary: Fluoroalkyl acrylate (FA) polymers, which include 2-Fluoroethyl acrylate, are widely used as fluorine-based water and oil repellents for various materials such as textiles, carpets, and paper . They offer higher resistance to water pressure, better oil repellency, and antifouling properties compared to silicone-based and hydrocarbon polymers .

2. Block Copolymer Phase Diagrams

- Application Summary: 2-Fluoroethyl acrylate is used in the synthesis of block copolymers, which have a wide range of applications in materials science .

- Methods of Application: The polymerization of 2-Fluoroethyl acrylate is carried out using a photo-mediated ATRP (Atom Transfer Radical Polymerization) process . The process involves the use of a UV light source and various reagents .

- Results or Outcomes: The polymerization process results in the formation of block copolymers. The properties of these copolymers can be analyzed using techniques such as nuclear magnetic resonance (NMR) and size-exclusion chromatography (SEC) .

3. Dual-Curing Acrylate Systems

- Application Summary: 2-Fluoroethyl acrylate is used in dual-curing acrylate systems. These systems are beneficial because they yield two distinct and temporally stable sets of material properties at each curing stage, thereby allowing process flexibility .

- Methods of Application: The dual-curing process involves the use of acrylate-based click chemistries. The researchers found that thiol–acrylate reactions and acrylate homopolymerization were faster and more efficient than the thiol–epoxy reactions .

- Results or Outcomes: The dual-curing process results in materials with superior properties compared to their individual parts. If a functional group participates in both curing reactions, grafted interpenetrating polymer networks (IPNs) can be obtained .

4. Synthesis of Block Copolymers

- Application Summary: 2-Fluoroethyl acrylate is used in the synthesis of block copolymers. These copolymers have a wide range of applications in materials science .

- Methods of Application: The polymerization of 2-Fluoroethyl acrylate is carried out using a photo-mediated ATRP (Atom Transfer Radical Polymerization) process . The process involves the use of a UV light source and various reagents .

- Results or Outcomes: The polymerization process results in the formation of block copolymers. The properties of these copolymers can be analyzed using techniques such as nuclear magnetic resonance (NMR) and size-exclusion chromatography (SEC) .

5. Fluoropolymers in Various Industries

- Application Summary: Fluoropolymers, including 2-Fluoroethyl acrylate, are used in more than 200 applications such as aqueous firefighting/film-forming foams, food packaging, cosmetics, photoacid generators, paints, semiconductors, in electroplating, and as polymerization aids in the emulsion radical polymerization of fluorinated alkenes .

- Methods of Application: The specific method of application varies depending on the industry. For example, in the case of food packaging, the fluoropolymer may be applied as a coating to provide water and oil repellency .

- Results or Outcomes: The use of fluoropolymers in these applications has resulted in improved performance and functionality. For example, in the case of food packaging, the use of fluoropolymers can help to extend the shelf life of the product .

6. Shape Memory Polymers

- Application Summary: Acrylate-based dual-curing systems, which can include 2-Fluoroethyl acrylate, have been used in the development of shape memory polymers .

- Methods of Application: The dual-curing process involves a combination of two curing reactions taking place simultaneously or sequentially . This process allows for the creation of materials with distinct and temporally stable sets of properties at each curing stage .

- Results or Outcomes: The use of dual-curing acrylate systems in the creation of shape memory polymers has resulted in materials with superior properties compared to their individual parts .

安全和危害

While specific safety and hazard information for 2-Fluoroethyl acrylate is not available, general precautions for handling acrylates include avoiding inhalation and contact with skin and eyes. They should be kept away from open flames, hot surfaces, and sources of ignition. Contaminated clothing should be changed immediately, and preventive skin protection should be applied .

未来方向

The future prospects of 2-Fluoroethyl acrylate and other fluorinated acrylates involve the development of environmentally friendly (short-chain type) fluorine-based water and oil repellents and PFOA-free products . Fluoroalkyl acrylate polymers are widely used as fluorine-based water and oil repellents for various materials such as textiles, carpets, and paper .

属性

IUPAC Name |

2-fluoroethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCAVBJYSSNCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371984 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoroethyl acrylate | |

CAS RN |

141680-53-7 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)